(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, an azepane ring, and a methylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group This is followed by the formation of the azepane ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Bromophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Contains a fluorine atom in place of chlorine.
(3-(4-Methylphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Features a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the azepane ring and methylthiazole moiety contribute to its overall stability and potential biological activity.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFWJCYZIRESU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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